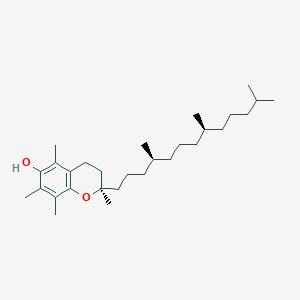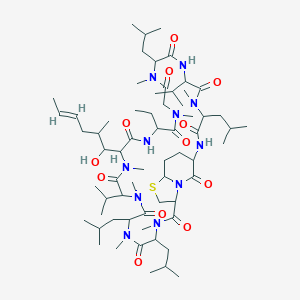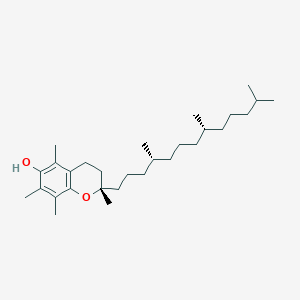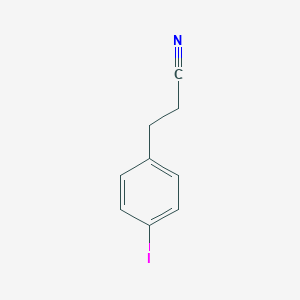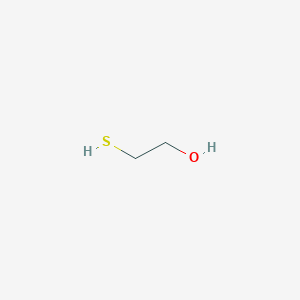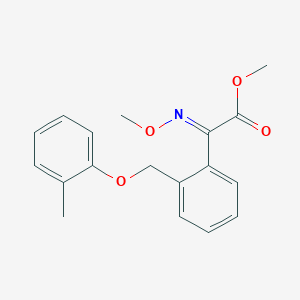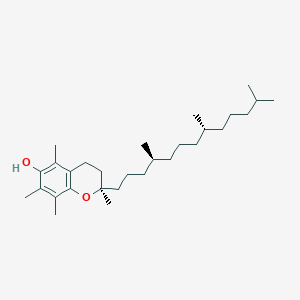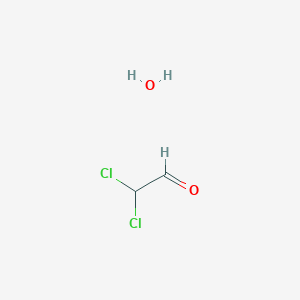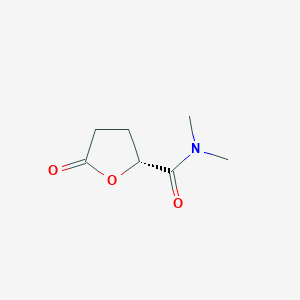
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide, also known as DMOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMOC is a white crystalline powder that is soluble in water and ethanol.
Wirkmechanismus
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide acts as a carbonylating agent, which means it can add a carbonyl group to a molecule. This mechanism of action has been used in various reactions, including the synthesis of β-lactams and the preparation of amides.
Biochemische Und Physiologische Effekte
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. It has been reported to have anti-tumor activity and has been used in the development of anti-cancer drugs. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has also been shown to have anti-inflammatory properties and has been used in the development of anti-inflammatory drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide in laboratory experiments is its ability to act as a carbonylating agent, which can be useful in the synthesis of various compounds. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide is also relatively easy to synthesize and has low toxicity. However, one of the limitations of using (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide is its low yield, which can make it difficult to obtain large quantities of the compound.
Zukünftige Richtungen
There are several future directions for the use of (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide in scientific research. One potential application is in the development of new anti-cancer drugs. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has been shown to have anti-tumor activity, and further research could lead to the development of more effective anti-cancer drugs. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide could also be used in the development of new anti-inflammatory drugs, as it has been shown to have anti-inflammatory properties. Additionally, (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide could be used in the synthesis of new chiral compounds, which could have applications in various fields, including pharmaceuticals and materials science.
Synthesemethoden
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide can be synthesized through a multi-step process. The first step involves the reaction of dimethylamine with ethyl oxalate to form N,N-dimethylglycine ethyl ester. The second step involves the reaction of N,N-dimethylglycine ethyl ester with ethyl chloroformate to form N,N-dimethylglycine ethyl carbamate. The third step involves the reaction of N,N-dimethylglycine ethyl carbamate with sodium hydroxide to form (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide. The overall yield of (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide is approximately 60%.
Wissenschaftliche Forschungsanwendungen
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has been used in various scientific research applications, including as a building block in organic synthesis, as a reagent in the preparation of chiral compounds, and as a protecting group for carboxylic acids. (2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide has also been used as a catalyst in various reactions, including the synthesis of β-lactams and the preparation of amides.
Eigenschaften
CAS-Nummer |
146917-06-8 |
|---|---|
Produktname |
(2R)-N,N-Dimethyl-5-oxooxolane-2-carboxamide |
Molekularformel |
C7H11NO3 |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
(2R)-N,N-dimethyl-5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C7H11NO3/c1-8(2)7(10)5-3-4-6(9)11-5/h5H,3-4H2,1-2H3/t5-/m1/s1 |
InChI-Schlüssel |
FXIQOWGSQOLZSR-RXMQYKEDSA-N |
Isomerische SMILES |
CN(C)C(=O)[C@H]1CCC(=O)O1 |
SMILES |
CN(C)C(=O)C1CCC(=O)O1 |
Kanonische SMILES |
CN(C)C(=O)C1CCC(=O)O1 |
Synonyme |
2-Furancarboxamide,tetrahydro-N,N-dimethyl-5-oxo-,(R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



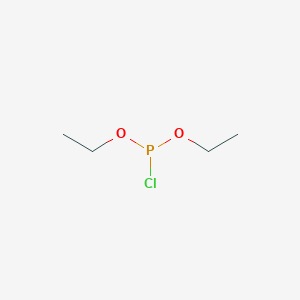
![(2R)-2,5,7,8-tetramethyl-2-[(4R,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B120562.png)
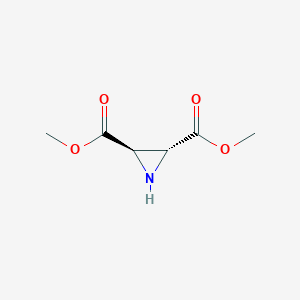
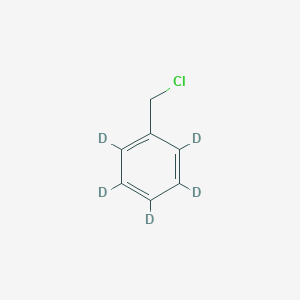
![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B120568.png)

